molecular formula C17H16N2O3S3 B2880466 2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 922452-40-2

2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2880466
CAS No.: 922452-40-2
M. Wt: 392.51
InChI Key: RZVGOSDWURBKJN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety . They are key materials for making naphthalene . They have been used in the synthesis of various organic compounds and have applications in fields like optoelectronics and analytical tools .


Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation of 2-[bis (methylthio)methylene]malononitrile and 2-amino-benzenthiol . This compound, on treatment with phosphorus pentasulfide, gives the corresponding thioamide derivative in a regioselective manner .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by NMR (1H and 13C), HR-MS and FT-IR spectra .


Chemical Reactions Analysis

The chemical reactions involving these compounds are affected by solvent polarity . The degree of charge transfer gradually increases with an increase in solvent polarity .


Physical and Chemical Properties Analysis

These compounds exhibit good thermal and electrochemical stability . They show green emission in solution and solid thin films due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) .

Mechanism of Action

Some benzo[d]thiazol-2-yl compounds have shown inhibitory action against HIV-1 RT . The most active derivatives bind stably to the allosteric center of RT .

Future Directions

The future research directions could involve developing new products in optoelectronics and analytical tools . Further studies could also focus on the synthesis of novel inhibitors, as drug-resistant strains appear because of prolonged therapy .

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)11-25(21,22)10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGOSDWURBKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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